2-Methanesulfonamido-2-methylpropanimidamide 2-Methanesulfonamido-2-methylpropanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17845609
InChI: InChI=1S/C5H13N3O2S/c1-5(2,4(6)7)8-11(3,9)10/h8H,1-3H3,(H3,6,7)
SMILES:
Molecular Formula: C5H13N3O2S
Molecular Weight: 179.24 g/mol

2-Methanesulfonamido-2-methylpropanimidamide

CAS No.:

Cat. No.: VC17845609

Molecular Formula: C5H13N3O2S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methanesulfonamido-2-methylpropanimidamide -

Specification

Molecular Formula C5H13N3O2S
Molecular Weight 179.24 g/mol
IUPAC Name 2-(methanesulfonamido)-2-methylpropanimidamide
Standard InChI InChI=1S/C5H13N3O2S/c1-5(2,4(6)7)8-11(3,9)10/h8H,1-3H3,(H3,6,7)
Standard InChI Key YPKSJCDLSTZEGJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=N)N)NS(=O)(=O)C

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The compound’s structure (Figure 1) comprises:

  • Methanesulfonamide group: A sulfonyl group (-SO₂-) linked to a methyl group and an amine.

  • 2-Methylpropanimidamide backbone: A branched alkyl chain with an amidine functional group (-C(NH₂)₂).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₁₃N₃O₂S
Molecular Weight179.24 g/mol
CAS Number2138072-54-3
DensityNot reported
Melting/Boiling PointsNot reported

The amidine group contributes to basicity, while the sulfonamide moiety enhances solubility in polar solvents like water and dimethyl sulfoxide (DMSO).

Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) are absent in available literature, analogous sulfonamides exhibit:

  • ¹H NMR: Peaks for methyl groups (~1.3 ppm) and sulfonamide protons (~7.5 ppm).

  • IR: Stretching vibrations for S=O (~1350 cm⁻¹) and N-H (~3300 cm⁻¹).

Synthesis and Reactivity

Synthetic Routes

Although detailed protocols are scarce, plausible methods include:

  • Sulfonylation of Amidines: Reacting 2-methylpropanimidamide with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

    R-NH2+CH3SO2ClR-NH-SO2CH3+HCl\text{R-NH}_2 + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{CH}_3 + \text{HCl}
  • Functional Group Interconversion: Modifying existing sulfonamide precursors via alkylation or amidination.

Reactivity Profile

  • Nucleophilic Substitution: The sulfonamide’s sulfur atom may participate in reactions with electrophiles.

  • Acid-Base Behavior: The amidine group (pKa ~10–12) can protonate under acidic conditions, influencing solubility.

Biological Activity and Mechanisms

Cancer Research Applications

Sulfonamides exhibit antiproliferative effects by targeting carbonic anhydrases (CAs) and tubulin polymerization. For example, sunitinib (a sulfonamide derivative) inhibits tyrosine kinases with IC₅₀ values of 10–100 nM. Computational docking studies suggest 2-methanesulfonamido-2-methylpropanimidamide may bind similar targets, though experimental validation is needed.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a building block for synthesizing:

  • Antibiotics: Hybrid molecules combining sulfonamide and β-lactam motifs.

  • Kinase Inhibitors: Functionalization of the amidine group to enhance target affinity .

Table 2: Comparison with Similar Sulfonamides

CompoundTargetIC₅₀
SulfamethoxazoleDihydropteroate synthase50 nM
CelecoxibCyclooxygenase-2 (COX-2)40 nM
2-Methanesulfonamido-2-methylpropanimidamideHypothetical CA inhibitor

Material Science

Sulfonamides are utilized in polymer cross-linking and ion-exchange resins. The branched alkyl chain in this compound may enhance thermal stability in polyamide composites .

Future Research Directions

  • Activity Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

  • Structural Optimization: Modify the alkyl chain to improve bioavailability.

  • Computational Studies: Molecular dynamics simulations to predict binding affinities.

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